Home > Products > Screening Compounds P10571 > 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - 329207-47-8

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Catalog Number: EVT-2920674
CAS Number: 329207-47-8
Molecular Formula: C9H6N4O2
Molecular Weight: 202.173
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is notable for its diverse biological activities, which include antibacterial and antitumor properties. The molecular formula for this compound is C9H6N4O2C_9H_6N_4O_2 with a molecular weight of approximately 202.17 g/mol. It is classified as an organic compound and is often utilized in scientific research for its potential therapeutic applications .

Source and Classification

The compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich. It is classified under the category of pyrazolo[1,5-a]pyrimidines, which are known for their pharmacological significance. The compound's CAS number is 329207-47-8, and it has been cataloged in several chemical databases, including PubChem and ChemicalBook .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 3-amino-4-cyanopyrazole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired product. The process may involve cyclization steps that form the pyrazolo[1,5-a]pyrimidine core structure.

Key steps in the synthesis may include:

  • Formation of the Pyrazole Ring: This involves condensation reactions that create the pyrazole structure.
  • Carboxylation: Introduction of the carboxylic acid group at the appropriate position on the ring.
  • Cyanation: Incorporating the cyano group through nucleophilic substitution reactions.

These methods often require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The specific arrangement of atoms can be represented using various structural formulas:

  • Molecular Formula: C9H6N4O2C_9H_6N_4O_2
  • InChI Key: A unique identifier that provides information about the chemical structure.

The structural representation can be summarized as follows:

InChI=InChI 1S C9H6N4O2 c1 3 17 11 16 9 6 13 10 8 4 12 5 14 15 10 7 9 2 h5 6H 3H2 1 2H3\text{InChI}=\text{InChI 1S C9H6N4O2 c1 3 17 11 16 9 6 13 10 8 4 12 5 14 15 10 7 9 2 h5 6H 3H2 1 2H3}

This structure indicates the presence of functional groups such as cyano and carboxylic acid, which contribute to its reactivity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic attacks, leading to further functionalization.
  • Decarboxylation: Under certain conditions, removal of the carboxyl group may occur.
  • Reduction Reactions: The cyano group can be reduced to amine derivatives.

These reactions are typically facilitated by reagents such as lithium aluminum hydride for reductions or sodium hydroxide for nucleophilic substitutions .

Mechanism of Action

Process and Data

The mechanism of action for 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid primarily involves its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or pathways relevant to disease processes:

  • Enzyme Inhibition: For example, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme involved in uric acid production.

The interaction with these molecular targets often results in altered biochemical pathways that can lead to therapeutic effects such as reduced inflammation or antibacterial activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits several important physical and chemical properties:

PropertyValue
Molecular Weight202.17 g/mol
AppearancePowder
SolubilitySoluble in organic solvents
Melting PointNot specified
Purity>90%

These properties are crucial for determining the compound's stability, solubility in different solvents, and suitability for various applications in research and industry .

Applications

Scientific Uses

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has significant applications in scientific research:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a potential lead compound for drug development targeting bacterial infections or inflammatory diseases.
  • Biochemical Research: It serves as a tool compound in studies investigating enzyme inhibition mechanisms or metabolic pathways.
Structural Taxonomy of Pyrazolo[1,5-a]pyrimidine Derivatives

The architectural framework of pyrazolo[1,5-a]pyrimidine comprises five potential modification sites (positions 2, 3, 5, 6, and 7), enabling extensive structural diversification. Each position exerts distinct electronic and steric influences on molecular recognition and physicochemical behavior:

  • C-3 Position: Electron-withdrawing groups (EWGs) such as cyano (–CN) significantly alter electron density distribution. X-ray crystallographic analyses confirm that C-3 substituents project perpendicularly from the ring plane, facilitating interactions with hydrophobic enzyme pockets or hydrogen-bonding networks. The 3-cyano configuration enhances π-deficient character, improving stacking interactions with aromatic residues in enzyme active sites [7] [8].
  • C-6 Position: Carboxylic acid (–COOH) functionality introduces pH-dependent ionization (pKa ≈ 3.5–4.5), dramatically enhancing aqueous solubility and enabling salt formation for pharmacokinetic optimization. This group serves as a bioisostere for phosphate moieties in kinase inhibitors or as a metal-coordinating ligand in metalloenzyme inhibitors (e.g., carbonic anhydrases) [3] [5] [8].
  • C-7 Position: Alkyl groups (e.g., methyl) augment hydrophobic character and metabolic stability. The methyl substituent’s small steric footprint minimizes conformational strain while modulating lipophilicity (logP reduction by ≈0.5–1.0 units), as confirmed by comparative QSAR studies of methyl versus hydrogen analogs [1] [3] [7].

Table 1: Molecular Descriptors of 3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

PropertyValueSignificance
CAS Registry Number329207-47-8Unique compound identifier
Molecular FormulaC₉H₆N₄O₂Elemental composition confirmed by HRMS
Molecular Weight202.17 g/molOptimal for drug-like molecules (MW < 500)
SMILES NotationCC1=C(C=NC2=C(C=NN21)C#N)C(=O)OCanonical representation of atomic connectivity
IUPAC Name3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidSystematic chemical nomenclature

Table 2: Key Substituent Positions and Functionalization Effects in Pyrazolo[1,5-a]pyrimidines

PositionRepresentative SubstituentsElectronic EffectsBiological Consequences
3–CN, –COOR, –CONH₂Strong π-acceptingEnhanced kinase affinity; improved membrane permeability
6–COOH, –CONHR, –SO₂NH₂Ionizable/polarSolubility enhancement; metalloenzyme coordination
7–CH₃, –CF₃, –PhSteric modulationMetabolic stabilization; hydrophobic pocket complementarity

Synthetic methodologies exploit regioselective cyclocondensation strategies, typically involving reactions between 5-aminopyrazoles and 1,3-biselectrophiles like β-enaminones, enaminonitriles, or 1,3-dicarbonyl compounds. Microwave-assisted protocols (120–150°C, 10–30 min) have emerged as efficient approaches for constructing highly functionalized derivatives, including the 3-cyano-6-carboxylic acid motif, with yields exceeding 85% under optimized conditions [7] [8].

Historical Evolution of Bicyclic Heterocycles in Targeted Drug Design

The trajectory of pyrazolo[1,5-a]pyrimidine development reflects broader paradigms in heterocyclic medicinal chemistry. Initial explorations (1980s–1990s) focused on simplistic 2,5,7-trisubstituted variants for CNS applications, culminating in first-generation therapeutics like zaleplon—a GABAA receptor modulator approved in 1999. Structural analysis revealed that unsubstituted C-3 and C-6 positions limited target versatility [1] [4].

The early 2000s witnessed strategic incorporation of hydrogen-bond acceptors at C-3 (e.g., cyano, carboxamido) and ionizable groups at C-6 (e.g., carboxylic acid), enabling engagement with diverse enzyme classes. This period generated ocinaplon (GABAergic anxiolytic) and dorsomorphin (AMPK inhibitor), the latter demonstrating the scaffold’s capacity for kinase modulation [7]. The 2010–2020 decade marked systematic exploration of C-7 steric effects:

  • Methyl groups conferred subtle hydrophobic stabilization (ΔΔG ≈ -1.5 kcal/mol in binding assays) without significant conformational perturbation.
  • Trifluoromethyl derivatives improved proteolytic resistance but incurred metabolic liabilities via glucuronidation pathways.
  • Comparative studies established 7-methyl as optimal for balancing potency and clearance in hepatocyte models [1] [7].

Table 3: Evolution of Pyrazolo[1,5-a]pyrimidine-Based Drug Development

EraKey DerivativesStructural InnovationsTherapeutic Application
1980s–1990sZaleplon, IndiplonMinimally substituted (C-7 aryl)Sedatives (GABA modulation)
2000–2010Ocinaplon, DorsomorphinC-3 CN/CONH₂; C-6 H/alkylAnxiolytics, Kinase inhibitors
2010–PresentPresatovir, Zanubrutinib hybridsC-3 CN; C-6 COOH; C-7 methyl/trifluoromethylAntiviral, Anticancer, Anti-inflammatory

Contemporary design integrates multifunctionalization, exemplified by 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS# 329207-47-8). This derivative synergizes three pharmacophoric elements:

  • C-3 cyano group: Serves as a hydrogen-bond acceptor and dipole enhancer (σm = 0.56), strengthening interactions with kinases like Bruton’s tyrosine kinase (BTK) or carbonic anhydrases [3] [5].
  • C-6 carboxylic acid: Enables Zn²⁺ coordination in metalloenzyme active sites (e.g., carbonic anhydrase XII) and improves aqueous solubility (logD7.4 ≈ -0.5 vs. +1.2 for ester analogs) [5] [8].
  • C-7 methyl group: Provides steric occlusion of oxidative metabolism while maintaining ligand efficiency (LE > 0.35) [1] [7].

This evolution underscores a transition from serendipitous discovery to structure-guided optimization, positioning pyrazolo[1,5-a]pyrimidines as versatile platforms for target-informed molecular design.

Role of Functional Group Substitution Patterns in Bioactivity

Functionalization at C-3, C-6, and C-7 induces profound and often synergistic effects on target engagement, selectivity, and physicochemical behavior. Structure-activity relationship (SAR) analyses reveal distinct yet interconnected roles:

Electronic and Steric Synergy

  • C-3 Cyano Group: The strong electron-withdrawing nature (Hammett σp = 0.66) polarizes the ring system, amplifying the dipole moment to ≈5.1 Debye. Quantum mechanical calculations indicate this enhances electrostatic complementarity with polar enzyme subsites (e.g., kinase hinge regions). Additionally, the cyano nitrogen serves as a hydrogen-bond acceptor, evidenced by protein crystallography showing a 2.9 Å interaction with Thr174 in carbonic anhydrase II [3] [5] [7].
  • C-6 Carboxylic Acid: Ionizes near physiological pH (calculated pKa = 3.8), conferring pH-dependent solubility (>5 mg/mL above pH 5.0). This group acts as:
  • A zinc-binding motif in metalloenzyme inhibitors (Kd ≈ 100 nM for hCA XII) [5]
  • A bioisostere for phosphotyrosine in kinase inhibitors (e.g., competitive inhibition of VEGFR-2, IC50 = 0.42 μM) [7]
  • A polar anchor to reduce CNS penetration when peripheral targeting is desired [1]
  • C-7 Methyl Group: Modest steric bulk (Es = -0.04) optimizes hydrophobic contact with conserved residues (e.g., Val135 in COX-2, Leu91 in hCA II). Unlike bulkier aryl/heteroaryl groups, methyl minimally increases molecular weight (ΔMW = +14) while reducing microsomal clearance (CLhep < 15 mL/min/kg) [1] [9].

Bioactivity Manifestations

  • Carbonic Anhydrase Inhibition: Derivatives bearing 6-carboxylic acid and 3-cyano groups exhibit nanomolar affinity for tumor-associated isoforms hCA IX/XII (Ki = 23–26 nM). Molecular docking confirms bidentate coordination to the active-site zinc ion via both the pyrimidine nitrogen and carboxylate oxygen, while the cyano group forms hydrophobic contacts with a Leu198/Val121 pocket [5].
  • Anti-inflammatory Activity: Hybrids integrating pyridine moieties with the 3-cyano-6-carboxy-7-methylpyrazolo[1,5-a]pyrimidine core demonstrate dual COX-2/LOX inhibition. Compound optimization yielded derivatives with IC50 = 1.11 μM (COX-2) and 5.6 μM (15-LOX), surpassing reference drugs in selectivity indices (COX-2 SI > 8.97). TNF-α suppression reaches 89% at 10 μM, attributable to synergistic electrostatic complementarity from the cyano and carboxylate groups [9].
  • Kinase Inhibition: The 3-cyano-7-methyl configuration is integral to BTK inhibitors like zanubrutinib analogs. Bioisosteric replacement of C-6 carboxylic acid with carboxamide maintained BTK potency but reduced solubility, underscoring the acid’s dual role in potency and developability [7].

Table 4: Substituent Contributions to Biological Activity Profiles

Functional GroupMolecular InteractionsTargets AffectedPotency Enhancement Mechanism
3-Cyano (–CN)H-bond acceptance; dipole enhancementKinases, Carbonic anhydrasesPolar interaction with catalytic lysine
6-Carboxylic acid (–COOH)Zn²⁺ chelation; ionic bondingMetalloenzymes, PhosphotransferasesActive-site metal coordination; charge complementarity
7-Methyl (–CH₃)Hydrophobic contact; metabolic shieldingCOX-2, sPLA2-V, KinasesVan der Waals stabilization; CYP2C9 blockade

Synthetic Manipulation Strategies

The C-6 carboxylic acid serves as a linchpin for further derivatization:

  • Amide Coupling: Enables peptide conjugation or tertiary amide formation, modulating permeability.
  • Esterification: Prodrug strategies (e.g., ethyl ester) enhance oral absorption, with enzymatic hydrolysis regenerating the active acid.
  • Metal Coordination: Forms stable complexes with diagnostic/therapeutic radionuclides (⁶⁴Cu, ⁹⁹ᵐTc) for theranostic applications [1] [8].

The strategic integration of these substituents exemplifies modern fragment-based design principles, transforming a foundational heterocycle into a targeted pharmacophore with tunable polypharmacology.

Concluding Remarks

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid exemplifies the sophistication achievable through rational heterocyclic design. Its tripartite functionalization—merging electronic modulation (C-3 cyano), target engagement (C-6 carboxylic acid), and pharmacokinetic optimization (C-7 methyl)—creates a versatile template amenable to divergent therapeutic applications. As synthetic methodologies advance, particularly in regioselective C-H functionalization and green chemistry approaches, this scaffold will continue yielding optimized candidates targeting emerging disease mechanisms. Future innovations will likely exploit the C-5 position for additional diversity, further solidifying pyrazolo[1,5-a]pyrimidines as indispensable resources in medicinal chemistry.

Properties

CAS Number

329207-47-8

Product Name

3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

IUPAC Name

3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Molecular Formula

C9H6N4O2

Molecular Weight

202.173

InChI

InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-11-8-6(2-10)3-12-13(5)8/h3-4H,1H3,(H,14,15)

InChI Key

QEGTWCHNGIFYQE-UHFFFAOYSA-N

SMILES

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.